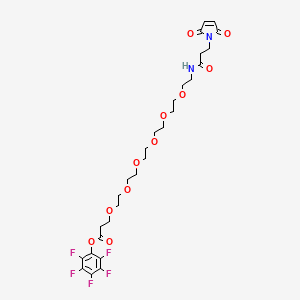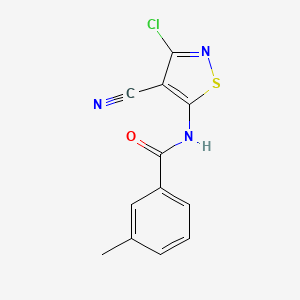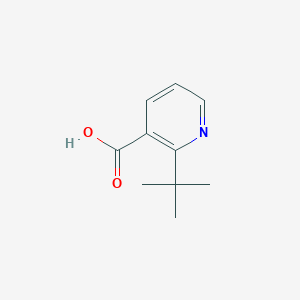![molecular formula C11H7BrN2 B3106683 1-Bromo-9H-pyrido[3,4-b]indole CAS No. 159898-15-4](/img/structure/B3106683.png)
1-Bromo-9H-pyrido[3,4-b]indole
Vue d'ensemble
Description
1-Bromo-9H-pyrido[3,4-b]indole is a chemical compound with the CAS Number 159898-15-4 . It has a molecular weight of 247.09 and its IUPAC name is 1-bromo-9H-beta-carboline . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The Inchi Code for 1-Bromo-9H-pyrido[3,4-b]indole is 1S/C11H7BrN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
1-Bromo-9H-pyrido[3,4-b]indole is a solid substance . It is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, including “1-Bromo-9H-pyrido[3,4-b]indole”, have been found to possess various biological activities . They have shown clinical and biological applications, and the indole scaffold has been found in many important synthetic drug molecules .
Antiviral Activity
Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity. They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Anticancer Activity
Indole derivatives have shown anticancer activity. A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity. They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antioxidant Activity
Indole derivatives have shown antioxidant activity. They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity. They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antitubercular Activity
Indole derivatives have shown antitubercular activity. They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Safety and Hazards
Mécanisme D'action
Target of Action
1-Bromo-9H-pyrido[3,4-b]indole, also known as 1-bromo-9H-beta-carboline , is a compound that primarily targets cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
The compound acts as an inhibitor of the CYP-mediated biotransformation . It inhibits the binding of oxygen to the CYP heme, which is a critical step in the metabolic process . This inhibition occurs at a much lower concentration than that required for its intercalation to DNA .
Biochemical Pathways
The primary biochemical pathway affected by 1-Bromo-9H-pyrido[3,4-b]indole is the metabolic pathway mediated by CYP enzymes . By inhibiting these enzymes, the compound can alter the metabolism of various substances, potentially leading to changes in their effects on the body.
Pharmacokinetics
Given its inhibitory effect on cyp enzymes, it may influence the metabolism and bioavailability of other substances .
Result of Action
The molecular and cellular effects of 1-Bromo-9H-pyrido[3,4-b]indole’s action are primarily related to its inhibitory effect on CYP enzymes . By inhibiting these enzymes, the compound can alter the metabolism of various substances, potentially leading to changes in their effects on the body.
Action Environment
The action of 1-Bromo-9H-pyrido[3,4-b]indole can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C
Propriétés
IUPAC Name |
1-bromo-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBBBZFKYUWJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474160 | |
| Record name | 9H-Pyrido[3,4-b]indole, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-9H-pyrido[3,4-b]indole | |
CAS RN |
159898-15-4 | |
| Record name | 9H-Pyrido[3,4-b]indole, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



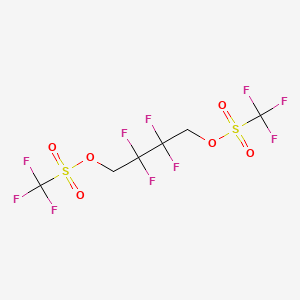

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3106616.png)
![5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106637.png)
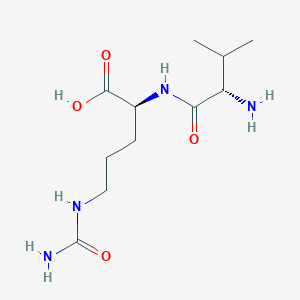

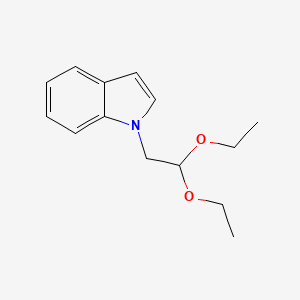
![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

